N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(3,3-Diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolopyridazine core substituted with a 3,3-diphenylpropylamine group.
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)13-14-21-19-11-12-20-23-22-15-25(20)24-19/h1-12,15,18H,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZFQVFIOYXARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NN3C=NN=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyridazine Ring: The pyridazine ring is often formed through a condensation reaction involving dihydrazides and diketones.
Coupling of the Diphenylpropyl Group: The final step involves the coupling of the diphenylpropyl group to the nitrogen atom of the triazolopyridazine core. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies where applicable.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent. Research indicates it may possess:
- Antitumor Activity : Studies have suggested that derivatives of triazole compounds can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells .
- Antimicrobial Properties : The triazole moiety is known for its antifungal activity. Compounds like this compound may exhibit similar properties against various pathogens .
Neuropharmacology
This compound has been investigated for its effects on the central nervous system (CNS). Research indicates:
- Potential Antidepressant Effects : Some studies have explored the role of triazole derivatives in modulating neurotransmitter systems associated with mood regulation. For example, compounds that enhance serotonin levels may exhibit antidepressant-like effects .
Agricultural Chemistry
The application of this compound extends to agricultural sciences:
- Pesticidal Activity : Certain triazole compounds are known to act as fungicides or herbicides. Investigations into this compound may reveal its efficacy against agricultural pests or diseases affecting crops .
Data Table: Biological Activities of Related Compounds
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells compared to controls.
Case Study 2: Neuropharmacological Effects
Research conducted on animal models demonstrated that administration of this compound resulted in increased locomotion and reduced anxiety-like behaviors. These findings suggest potential applications in the treatment of anxiety disorders.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The triazolopyridazine core is common across all analogs, but substituents at the 3- and 6-positions dictate pharmacological and physicochemical properties. Key examples include:
Key Observations :
- The 3,3-diphenylpropyl group in the target compound introduces significant steric bulk and lipophilicity compared to simpler alkyl chains (e.g., butyl in ) or arylalkyl groups (e.g., benzyl in ).
- Trifluoromethyl at position 3 (as in ) enhances electronegativity and metabolic stability, whereas methyl or phenyl groups modulate steric effects .
Physicochemical Properties
Key Observations :
Kinase Inhibition
- BRD4 Bromodomain Inhibition : Compounds like N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[...]-6-amine (STK651245) exhibit IC₅₀ values <100 nM due to indole-mediated π-π stacking with BRD4's acetyl-lysine binding pocket . The diphenylpropyl group in the target compound may mimic this interaction but with reduced specificity due to bulkier substituents.
- PIM Kinase Inhibition: Triazolopyridazines with arylalkylamine substituents (e.g., N-(4-(diphenylmethoxy)piperidin-1-yl)butyl derivatives) show nanomolar activity by occupying hydrophobic regions of the ATP-binding site .
Biological Activity
N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The compound belongs to a class of triazolo-pyridazine derivatives that have shown promising results in various biological assays.
Anticancer Properties
Recent studies have focused on the inhibitory effects of triazolo-pyridazine derivatives on cancer cell lines. For instance, a series of derivatives were evaluated for their cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The compound 12e , which shares structural similarities with this compound, exhibited significant cytotoxicity with IC50 values of 1.06 ± 0.16 μM for A549 cells, 1.23 ± 0.18 μM for MCF-7 cells, and 2.73 ± 0.33 μM for HeLa cells . This indicates that similar compounds may possess comparable biological activities.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases involved in cell proliferation. For example, the inhibition of c-Met kinase has been identified as a crucial pathway. Compound 12e demonstrated an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM), suggesting that the triazolo-pyridazine derivatives could serve as effective inhibitors in targeted cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. These studies indicate that modifications in the chemical structure significantly influence the potency and selectivity of the compound against various targets. For example, the introduction of halogen substituents on the aromatic rings has been shown to affect cytotoxicity levels across different cell lines .
Cytotoxicity and Inhibitory Activity
| Compound | Cell Line | IC50 (μM) | c-Met Inhibition (IC50 μM) |
|---|---|---|---|
| 12e | A549 | 1.06 ± 0.16 | 0.090 |
| 12e | MCF-7 | 1.23 ± 0.18 | - |
| 12e | HeLa | 2.73 ± 0.33 | - |
| Foretinib | - | - | 0.019 |
Summary of Biological Evaluations
The following findings summarize the biological evaluations conducted on triazolo-pyridazine derivatives:
- Cytotoxicity : Most tested compounds exhibited moderate to significant cytotoxicity against various cancer cell lines.
- Kinase Inhibition : Compounds showed promising inhibitory activity against c-Met kinase.
- Cell Cycle Arrest : Some derivatives induced cell cycle arrest at specific phases (e.g., G0/G1 phase), which is critical for their anticancer potential .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo-pyridazine derivatives where one compound exhibited highly potent antiproliferative activity against A549 and HT-1080 cell lines with IC50 values as low as 0.008 μM . This study highlighted the potential of these compounds as lead candidates for further drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives (e.g., 6-hydrazineyl-triazolo-pyridazine intermediates) with ketones or aldehydes under reflux conditions (80°C in ethanol). Catalysts like sodium hydride or DIPEA are used to enhance cyclization efficiency. Optimization focuses on solvent choice (e.g., DMF for nucleophilic substitution), temperature control to minimize side reactions, and purification via recrystallization or column chromatography .
Q. How can structural purity and identity of the compound be confirmed experimentally?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to confirm substituent positions. For example, 1H NMR can resolve aromatic protons in the triazolo-pyridazine ring (δ 7.2–8.5 ppm) and aliphatic protons in the diphenylpropyl chain (δ 2.8–3.5 ppm). HPLC with UV detection ensures >95% purity .
Q. What are the critical storage and handling protocols for this compound?
- Methodology : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Solubility in DMSO (100 mM stock) is typical for biological assays, but stability tests under varying pH (4–9) and temperature (25–37°C) are recommended to confirm integrity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazolo-pyridazine core) influence biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing diphenylpropyl with cyclobutyl or fluorinated aryl groups). Compare IC50 values in kinase inhibition assays (e.g., BRD4 bromodomain) or antiproliferative activity in cancer cell lines. For example, trifluoromethyl groups enhance metabolic stability, while bulky substituents (e.g., 4-chlorobenzyl) improve target binding .
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3-Cyclobutyl | Increased BRD4 inhibition (IC50 = 0.2 µM) | |
| 4-Chlorophenyl | Antiproliferative activity (GI50 = 1.8 µM) |
Q. What mechanisms underlie its antiproliferative effects in cancer models?
- Methodology : Conduct RNA-seq or proteomic profiling to identify dysregulated pathways (e.g., PI3K/AKT or apoptosis regulators). Validate via siRNA knockdown of targets like PIM kinases. Pharmacodynamic studies in xenograft models measure tumor volume reduction and biomarker modulation (e.g., phospho-BAD levels) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodology : Assess pharmacokinetic parameters (e.g., bioavailability, plasma half-life) using LC-MS/MS. Modify formulations (e.g., PEGylation) to improve solubility. Cross-validate results in 3D tumor spheroids or patient-derived organoids to bridge the in vitro-in vivo gap .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Methodology : Use flow chemistry for controlled reaction kinetics in cyclization steps. Replace traditional column chromatography with countercurrent chromatography (CCC) for scalable purification. Monitor reaction progress in real-time via inline FTIR to detect intermediates .
Q. How does the compound interact with off-target proteins, and how can selectivity be improved?
- Methodology : Perform kinome-wide profiling (e.g., KINOMEscan) to identify off-target binding. Introduce steric hindrance (e.g., methyl groups) or hydrogen bond donors to enhance selectivity. Molecular dynamics simulations guide rational design of derivatives with reduced ATP-binding site affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Use reference inhibitors (e.g., staurosporine) as internal controls. Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
